molecular formula C19H20N4O3 B2489764 N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941934-60-7

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2489764
CAS RN: 941934-60-7
M. Wt: 352.394
InChI Key: YFFPEVJRDJIQSD-UHFFFAOYSA-N
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Description

The focus on specific oxalamide derivatives, such as N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, stems from their unique molecular architecture, which offers potential for a wide range of applications, including but not limited to, material science, catalysis, and pharmaceuticals. The structural uniqueness of these compounds often results in distinctive physical, chemical, and biological properties.

Synthesis Analysis

Related research on the synthesis of complex oxalamides and pyrrolidinyl derivatives highlights the importance of specific synthetic pathways that allow for the incorporation of functional groups and structural motifs pertinent to this compound. For example, the ozonation of N-Boc-protected compounds followed by catalytic hydrogenation has been used to introduce specific functional groups into the pyrrolidine ring structure, as seen in the synthesis of fluorinated derivatives of sigma-1 receptor modulators (Kuznecovs et al., 2020).

Molecular Structure Analysis

Structural and Hirshfeld surface analyses of related oxalamide compounds, such as N,N'-bis(pyridin-3-ylmethyl)oxalamide, reveal insights into the molecular conformations and intermolecular interactions that could be expected in this compound. These studies emphasize the role of hydrogen bonding and π-π interactions in dictating the supramolecular assembly and crystalline structures of such compounds (Jotani et al., 2016).

Chemical Reactions and Properties

The reactivity of oxalamide derivatives often involves intermolecular interactions such as hydrogen bonding. These interactions significantly influence the compound's chemical behavior and reactivity. The formation of hydrogen-bonded supramolecular networks in related compounds suggests a similar potential for this compound to engage in complex chemical reactions and form structured networks (Lee, 2010).

Physical Properties Analysis

The synthesis and structural characterization of related compounds provide valuable information on the physical properties, such as solubility, melting points, and crystalline structures, which can be extrapolated to understand the behavior of this compound. The polymorphism and crystalline packing in similar compounds highlight the significance of molecular conformation in determining physical properties (Jotani et al., 2016).

Scientific Research Applications

Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : This compound, specifically N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), enhances the efficiency of copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes (Chen et al., 2023).

Structural Analysis

  • Conformational Polymorphs Analysis : Studies on the conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide have provided insights into their crystallization, molecular packing, and the importance of hydrogen bonding in their structure (Jotani et al., 2016).

Synthetic Methodology

  • Synthesis of Di- and Mono-oxalamides : Innovative synthetic approaches have been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of these methods (Mamedov et al., 2016).

Pharmacological Research

  • Glycine Transporter 1 Inhibitor Research : While not directly involving N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, related compounds have been identified as potent glycine transporter 1 inhibitors, useful in central nervous system research (Yamamoto et al., 2016).

Chemical Bonding and Interaction Studies

  • Crystal Packing Analysis : Studies on similar compounds like N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have provided insights into the nature of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing, which is fundamental in understanding the molecular behavior of such compounds (Lai et al., 2006).

Photoluminescence Studies

  • Luminescent Zirconium Complexes : Research on zirconium complexes with CNN pincer ligands, similar in structure to the compound , has revealed their photoluminescence properties, offering potential applications in materials science (Zhang et al., 2018).

properties

IUPAC Name

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-10-15(6-7-16(13)23-9-3-5-17(23)24)22-19(26)18(25)21-12-14-4-2-8-20-11-14/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFPEVJRDJIQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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